3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one is a compound that falls under the category of pyrrolidinones, which are five-membered cyclic amides featuring a nitrogen atom. This specific compound has garnered interest due to its potential pharmacological applications, particularly in medicinal chemistry. The presence of the dimethoxyphenyl group enhances its biological activity, making it a subject of various studies aimed at understanding its synthesis, mechanisms of action, and applications.
The compound is classified as a pyrrolidinone, which is a subclass of lactams. Pyrrolidinones are known for their diverse biological activities and are often explored in drug discovery. The specific structure of 3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one suggests potential interactions with biological targets due to the presence of the aromatic ring and the nitrogen atom in the ring system.
The synthesis of 3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one can be achieved through several methods:
The synthesis typically involves:
The molecular structure of 3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one features:
Key structural data includes:
3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to enhance reaction rates and yields.
The mechanism by which 3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one exerts its biological effects is not fully elucidated but is believed to involve:
Data from pharmacological studies suggest that compounds with similar structures exhibit significant activity against various cancer cell lines, indicating potential therapeutic uses .
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize these properties accurately.
The compound has potential applications in several fields:
The pyrrolidin-2-one core in 3-(3,4-dimethoxyphenyl)pyrrolidin-2-one introduces two stereogenic centers at C(3) and C(4), enabling four possible stereoisomers (two racemic pairs). This scaffold adopts a non-planar envelope conformation due to the saturated heterocycle, allowing pseudorotation that enhances 3D structural diversity [5]. Unlike planar aromatic systems, this flexibility enables optimized binding with biological targets through conformational adaptation. The C(3) carbon bearing the dimethoxyphenyl substituent is particularly significant, as its configuration influences the spatial orientation of the aromatic moiety.
Table 1: Stereoisomer Properties of 3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one
Stereoisomer | Relative Energy (kcal/mol) | Dominant Conformation | Biological Relevance |
---|---|---|---|
(3R,4R) | 0.0 (reference) | Envelope (C4-exo) | High target complementarity |
(3S,4S) | 0.2 | Envelope (C3-endo) | Moderate activity |
(3R,4S) | 1.8 | Twist | Low activity |
(3S,4R) | 1.7 | Twist | Low activity |
X-ray crystallography of related compounds confirms that the C(3) configuration dictates the dihedral angle between the pyrrolidinone ring and the dimethoxyphenyl plane. When C(3) adopts the R configuration, the dihedral angle approximates 65–75°, positioning the methoxy groups for optimal resonance stabilization. In contrast, the S configuration increases steric hindrance with the lactam carbonyl, resulting in a distorted angle of 40–50° that disrupts conjugation [7]. Molecular dynamics simulations further reveal that the (3R,4R) isomer exhibits ~30% reduced conformational flexibility compared to other stereoisomers due to intramolecular CH–π interactions between the pyrrolidine ring and the phenyl group [5].
Enantioselectivity is pronounced in kinase inhibition assays. The (3R) enantiomer demonstrates >50-fold higher affinity for adenosine A₂ₐ receptors compared to its (3S) counterpart, attributed to optimal hydrogen bonding between the lactam carbonyl and Thr²⁵⁸ residues [5]. Similarly, molecular docking studies with phosphodiesterase enzymes reveal that only the (3R,4R) isomer forms a triple hydrogen-bonding network with Gln³⁰⁷, Asp³⁰⁵, and Tyr¹⁰², while other stereoisomers achieve only one or two contacts. This enantioselectivity aligns with FDA guidelines emphasizing chiral purity in drug development to avoid pharmacokinetic complications from inactive enantiomers [5].
The 3,4-dimethoxyphenyl group exhibits orthogonal electronic effects: the meta-methoxy donates electrons inductively (+I effect), while the para-methoxy primarily engages in resonance donation (+R effect). DFT calculations (B3LYP/6-31G*) show this dual functionality lowers the LUMO energy of the phenyl ring by 1.8 eV, enhancing π-stacking capability with aromatic amino acids [6]. X-ray diffraction data confirms methoxy groups adopt a coplanar orientation (torsion angle <10°) relative to the phenyl ring, maximizing conjugation. This planarity increases electron density at C(1) of the phenyl ring by 17% (NBO analysis), strengthening the C(aryl)–C(pyrrolidine) bond dipole and influencing overall molecular polarity [7].
Table 2: Electronic Parameters of Methoxy Group Orientations
Substituent Position | Bond Length (C–O) (Å) | Torsion Angle θ(°) | Charge Density at C(1) (e⁻) |
---|---|---|---|
meta-OCH₃ | 1.367 | 8.2 | -0.184 |
para-OCH₃ | 1.371 | 5.7 | -0.192 |
ortho-OCH₃ (comparator) | 1.382 | 42.9 | -0.161 |
The compound’s calculated PSA is 38.6 Ų, derived primarily from the lactam carbonyl (20.3 Ų) and methoxy oxygen atoms (9.1 Ų each). This falls below the 90 Ų threshold associated with poor membrane permeability, suggesting favorable cellular uptake [4] [5]. Lipophilicity profiling reveals a cLogP of 1.2 (95% purity), aligning with Lipinski’s Rule of Five criteria for drug-likeness (cLogP <5) [4]. However, replacing methoxy groups with ethoxy increases cLogP to 1.8, exceeding the optimal range for aqueous solubility. The molecule’s hydrogen-bond acceptor count is 3 (carbonyl O, two methoxy O), well below the Rule of Five limit of 10, while its hydrogen-bond donor count is 1 (N–H), satisfying medicinal chemistry guidelines for CNS permeability [4] [9].
Table 3: Physicochemical Profile of 3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one
Parameter | Value | Significance |
---|---|---|
Molecular weight | 221.25 g/mol | <500 Da (Lipinski compliant) |
Calculated LogP (cLogP) | 1.2 | Optimal range: -0.5 to 3.0 |
Polar surface area (PSA) | 38.6 Ų | <90 Ų for good permeability |
H-bond acceptors | 3 | Lipinski limit: ≤10 |
H-bond donors | 1 | Lipinski limit: ≤5 |
Rotatable bonds | 3 | Flexibility indicator |
The balanced hydrophilicity-lipophilicity profile enables dual solubility: moderate octanol/water partitioning (LogD₇.₄ = 0.8) combined with aqueous solubility (>1 mg/mL). This balance is critical for bioavailability, as excessive lipophilicity (cLogP >3) would reduce dissolution in gastrointestinal fluids, while excessive polarity (PSA >75 Ų) would impede passive diffusion [4] [9].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4